molecular formula C8H14Cl2N2O B2756997 (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride CAS No. 2177257-68-8

(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride

Cat. No.: B2756997
CAS No.: 2177257-68-8
M. Wt: 225.11
InChI Key: IHKGPAMFFJTIDG-ILKKLZGPSA-N
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Description

(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS 2177257-68-8) is a chiral amine derivative of significant value in medicinal chemistry and pharmaceutical research . This compound features a methoxypyridine scaffold and is characterized by its well-defined (S)-configuration, which ensures high enantiomeric purity for applications in asymmetric synthesis and the development of receptor-targeted therapeutics . Its primary research application is as a versatile synthetic intermediate or building block in the discovery and development of novel bioactive molecules . The compound is supplied as a dihydrochloride salt, a form that enhances its stability and improves solubility, thereby facilitating handling and storage in a laboratory setting . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGPAMFFJTIDG-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Formation of Intermediate: The intermediate is formed by reacting 2-methoxypyridine with an appropriate reagent to introduce the ethanamine side chain.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

    Oxidation: Produces oxides or hydroxylated derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Antidepressant Activity

Research indicates that (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Inhibitors targeting ROR-gamma, a nuclear receptor implicated in autoimmune diseases, have been linked to compounds similar to this compound. This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis and psoriasis .

Cancer Therapeutics

Emerging studies suggest that this compound may play a role in cancer therapy. Its structural analogs have demonstrated antiproliferative activity against various cancer cell lines, indicating that this compound could be explored further for its potential as an anticancer agent .

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions that emphasize the importance of stereochemistry and functional group manipulation. The presence of the methoxy group enhances the compound's reactivity and stability, making it suitable for various synthetic routes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Comparative analysis with structurally similar compounds can provide insights into how modifications affect biological activity:

Compound NameStructure FeaturesUnique Aspects
2-MethylpyridineMethyl group on pyridineCommonly used as a solvent
4-AminopyridineAmino group at position 4Known for synthesizing pharmaceuticals
2-(Aminomethyl)pyridineAminomethyl substitution at position 2Distinct biological activity profiles

This table illustrates how variations in substituents can significantly impact biological activity and chemical reactivity, underscoring the uniqueness of this compound within this class of compounds .

Antiproliferative Activity Assays

In a study focused on novel pyridinyl derivatives, including this compound, researchers evaluated their antiproliferative activity against several cancer cell lines using assays such as the sulforhodamine B assay. The results indicated significant selectivity towards certain cancer cells, suggesting potential therapeutic applications in oncology .

Neuropharmacological Studies

Another case study explored the neuropharmacological effects of compounds related to this compound. The findings highlighted its potential role in modulating neurotransmitter systems, thereby supporting further investigation into its use as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Similarity Score Key Features/Applications
This compound (Target) C₈H₁₄Cl₂N₂O 225.12 2-methoxy, pyridin-4-yl, S-configuration 1.00 Chiral specificity; potential antiviral applications (inferred from analogs)
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.12 Ethanol backbone, hydroxyl group 0.93 Increased polarity due to hydroxyl group; may alter solubility/metabolism
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.12 Ethanol backbone, R-configuration 0.93 Enantiomeric differences could impact receptor binding or toxicity
2-Methoxy-5-methylpyridin-4-amine C₇H₁₀N₂O 138.17 5-methyl, no ethanamine chain 0.80 Simpler structure; lacks dihydrochloride salt, reducing solubility in aqueous media
(S)-1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride C₇H₁₁Cl₃N₂ 229.53 Chloro substituent (vs. methoxy) N/A Electronegative Cl may enhance binding affinity but reduce metabolic stability
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀Cl₂FN₂ 227.08 Fluoro substituent, pyridin-3-yl N/A Fluorine’s electronegativity improves bioavailability; positional isomerism alters target interaction

Key Observations:

Stereochemical Impact: The (S)-enantiomer of the target compound is distinct from its (R)-counterparts (e.g., (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride), which may exhibit divergent pharmacokinetic or safety profiles .

Substituent Effects: Methoxy vs. Fluoro vs. Methoxy: Fluorine in (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride increases electronegativity, possibly improving membrane permeability but altering target selectivity due to pyridin-3-yl vs. pyridin-4-yl positioning .

Pharmacological and Research Implications

  • Antiviral Potential: Structural analogs with methoxypyridinyl groups (e.g., Scheme 6 compounds in ) have shown promise as SARS-CoV-2 inhibitors, suggesting the target compound could be explored in similar contexts.
  • Chiral Specificity : The (S)-configuration may offer advantages in binding to enantioselective targets, as seen in other chiral pharmaceuticals (e.g., levofloxacin vs. ofloxacin) .
  • Synthetic Challenges : Enantiomeric purity is critical; improper synthesis or storage could lead to racemization, diminishing efficacy or introducing toxicity .

Biological Activity

(S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride is a chiral organic compound with significant biological activity, particularly in pharmacological contexts. Its structure comprises a pyridine ring substituted with a methoxy group and an ethanamine moiety, which influences its interactions with biological targets. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_9H_{12}Cl_2N_2O
  • Molecular Weight : Approximately 225.12 g/mol
  • Solubility : Enhanced by the dihydrochloride salt form, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy group and the chiral center are crucial for its binding affinity and selectivity. The compound can modulate various biological pathways by inhibiting or activating specific enzymes or receptors, leading to diverse physiological effects.

Pharmacological Studies

Research has indicated that this compound exhibits notable pharmacological activities, including:

  • Antidepressant Effects : Studies suggest that the compound may influence serotonin receptor activity, contributing to potential antidepressant properties.
  • Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis.
  • Enzyme Modulation : It has been shown to interact with various enzymes, potentially affecting metabolic pathways.

Case Studies

  • In Vitro Studies : A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in mood disorders.
  • Animal Models : In rodent models, this compound demonstrated significant improvements in behavioral tests associated with anxiety and depression, indicating its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Research utilizing computer-aided prediction models analyzed the structure-activity relationships of the compound. The findings support the hypothesis that modifications to the methoxy group can enhance biological activity, providing insights for future drug design.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antidepressant EffectsIncreased serotonin levels in vitro
NeuroprotectiveReduced oxidative stress in neuronal cultures
Enzyme InhibitionInhibition of neurotransmitter-metabolizing enzymes

Table 2: Case Study Findings

Study TypeFindingsModel Used
In VitroEnzyme inhibition leading to neurotransmitter increaseCell cultures
Animal ModelBehavioral improvements in anxiety/depression testsRodent models
SAR AnalysisMethoxy modifications enhance biological activityComputational models

Q & A

(Basic) What are the optimal synthetic routes for (S)-1-(2-Methoxypyridin-4-YL)ethanamine dihydrochloride, and how can purity be maximized?

Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity. Key steps include:

  • Chiral amine formation : Use of (S)-specific catalysts or resolving agents to establish the stereocenter.
  • Protection/deprotection : Methoxy group stability requires inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., THF or DCM) during reactions .
  • Salt formation : Hydrochloride salt preparation via HCl gas bubbling in ethanol, followed by recrystallization in methanol/ether for >98% purity .
    Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess using chiral HPLC (Chiralpak® AD-H column) .

(Basic) Which analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?

Answer:
A multi-technique approach ensures accurate characterization:

Technique Application Key Parameters
NMR Confirm methoxy group position, amine proton environment1H^1H: δ 2.8–3.2 (amine), δ 3.9 (methoxy); 13C^{13}C: δ 55.2 (OCH3_3)
HPLC-MS Purity assessment, molecular ion ([M+H]+^+) verificationMobile phase: 0.1% formic acid in acetonitrile/water; ESI+ mode
X-ray Crystallography Absolute configuration validationCrystallize in methanol/acetone; compare with SHELXL-refined models
Advanced Note : Polarimetry ([α]D_D values) complements chiral HPLC to resolve ambiguities in enantiomeric ratios .

(Advanced) How does the chiral center influence biological activity, and what methods validate stereospecific interactions?

Answer:
The (S)-enantiomer often shows distinct target binding due to spatial compatibility with chiral biological receptors (e.g., GPCRs or enzymes). Methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) differences between (S)- and (R)-forms .
  • Radiolabeled Assays : Use 3H^3H-labeled compound to track receptor occupancy in vitro .
    Case Study : In analogs like (S)-1-(5-fluoropyridin-3-yl)ethanamine, the (S)-form exhibited 10-fold higher serotonin receptor affinity than the (R)-enantiomer .

(Advanced) How can contradictions in stability data under varying pH be resolved?

Answer:
Stability studies should address:

  • pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) across pH 1–9 buffers. Monitor via HPLC for degradation products (e.g., demethylation or hydrolysis) .
  • Mechanistic Insights : Employ LC-MS to identify degradation pathways. For example, acidic conditions may protonate the amine, reducing susceptibility to oxidation .
    Contradiction Resolution : Conflicting data often arise from solvent choice (aqueous vs. organic). Standardize using phosphate-buffered saline (PBS) for biological assays and ethanol for solubility tests .

(Advanced) What computational strategies predict the compound’s electronic properties and target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G* basis sets accurately model methoxy-pyridine interactions .
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to simulate binding to targets like monoamine oxidases. Validate with MD simulations (NAMD, 100 ns trajectories) .
    Validation : Compare computed binding energies with experimental SPR data to refine force field parameters .

(Advanced) How to design experiments assessing metabolic stability in preclinical models?

Answer:

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat), NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites. Prioritize CYP450 isoforms (e.g., CYP3A4) using chemical inhibitors .
    Data Interpretation : Half-life (t1/2_{1/2}) <30 min suggests rapid clearance; structural modifications (e.g., fluorination) may enhance stability .

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